2,4-Diamino-6,7-dimethylpteridine 2,4-Diamino-6,7-dimethylpteridine
Brand Name: Vulcanchem
CAS No.: 1425-63-4
VCID: VC20938287
InChI: InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
SMILES: CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Molecular Formula: C8H10N6
Molecular Weight: 190.21 g/mol

2,4-Diamino-6,7-dimethylpteridine

CAS No.: 1425-63-4

Cat. No.: VC20938287

Molecular Formula: C8H10N6

Molecular Weight: 190.21 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-6,7-dimethylpteridine - 1425-63-4

Specification

CAS No. 1425-63-4
Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
IUPAC Name 6,7-dimethylpteridine-2,4-diamine
Standard InChI InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
Standard InChI Key NBGMCAGDMQPEBF-UHFFFAOYSA-N
SMILES CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Canonical SMILES CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C

Introduction

Chemical Identity and Structure

2,4-Diamino-6,7-dimethylpteridine belongs to the pteridine family, a class of heterocyclic compounds consisting of fused pyrimidine and pyrazine rings. The compound has two amino groups at positions 2 and 4, and methyl groups at positions 6 and 7 of the pteridine ring system.

Chemical Identifiers

The compound is identified by various chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 2,4-Diamino-6,7-dimethylpteridine

ParameterValue
CAS Number1425-63-4
Molecular FormulaC₈H₁₀N₆
Molecular Weight190.2052 g/mol
UNII74M9NU9VB2
SMILESCC1=NC2=NC(N)=NC(N)=C2N=C1C
InChIKeyNBGMCAGDMQPEBF-UHFFFAOYSA-N
European Community (EC) Number215-844-7
Sources: Chemical identifiers compiled from multiple databases

Synonyms

The compound is known by several synonyms in scientific literature:

  • 6,7-dimethylpteridine-2,4-diamine

  • 2,4-Pteridinediamine, 6,7-dimethyl-

  • 6,7-Dimethyl-pteridine-2,4-diamine

  • SKF 371

  • R 158

Physical and Chemical Properties

2,4-Diamino-6,7-dimethylpteridine exhibits distinctive physical and chemical properties that influence its behavior in biological systems and chemical reactions.

Physical Properties

The compound's key physical properties are summarized in Table 2.
Table 2: Physical Properties of 2,4-Diamino-6,7-dimethylpteridine

PropertyValue
Physical StateSolid
Density1.424±0.06 g/cm³
Melting Point>240°C
Boiling Point469.6±55.0°C at 760 mmHg
Vapor Pressure5.44×10⁻⁹ mmHg at 25°C
Flash Point269°C
Index of Refraction1.753
Sources: Physical properties compiled from multiple databases

Chemical Properties

The chemical behavior of this compound is influenced by the following properties:
Table 3: Chemical Properties of 2,4-Diamino-6,7-dimethylpteridine

PropertyValue
pKa6.25±0.10 (Predicted)
LogP1.36340
PSA (Polar Surface Area)103.60000
StereochemistryACHIRAL
Charge0
Defined Stereocenters0/0
Sources: Chemical properties compiled from multiple databases

Fluorescent Properties

One of the most significant features of 2,4-Diamino-6,7-dimethylpteridine is its fluorescent characteristics, which have been leveraged in biochemical applications.

Fluorescent Binding Capabilities

Research has demonstrated that 2,4-Diamino-6,7-dimethylpteridine can function as a fluorescent ligand with specific binding properties. It can strongly and selectively bind to an orphan cytosine opposite an abasic site in RNA duplexes . This binding capability is influenced by the substituents attached to the pteridine ring, which significantly affect the binding behavior compared to structurally similar pteridine derivatives .
The fluorescent properties of this compound make it valuable for sensing and detecting specific nucleotide arrangements in RNA structures, with potential applications in diagnostics and RNA research .

Pharmacological Properties

2,4-Diamino-6,7-dimethylpteridine has been investigated for various pharmacological properties, particularly its diuretic effects and renal handling.

Diuretic Activity

The compound has been identified as a diuretic agent, affecting kidney function and urine production . Studies comparing it with related compounds have investigated its mechanism of action in renal systems.

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Source: European Chemicals Agency hazard information

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